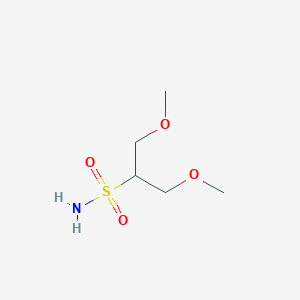

1,3-Dimethoxypropane-2-sulfonamide

Description

Overview of Sulfonamide Chemistry: Fundamental Structures and Research Significance

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, is a cornerstone of modern medicinal chemistry. wikipedia.org These organosulfur compounds consist of a sulfonyl group attached to an amine group. wikipedia.org Historically, sulfonamides, often called "sulfa drugs," were the first class of synthetic antimicrobial agents used systemically, heralding the age of antibiotics. wikipedia.org Their discovery in the 1930s revolutionized medicine, providing effective treatments for a wide range of bacterial infections. wikipedia.orgajchem-b.comajchem-b.com

The fundamental structure of early antibacterial sulfonamides was based on sulfanilamide, where the sulfonamide group is attached to an aniline (B41778) ring. nih.govslideshare.net The minimal structural requirements for this antibacterial activity include the sulfur atom being directly linked to the benzene (B151609) ring and an essential para-amino group. ekb.eg

Beyond their initial role as antibacterial agents, sulfonamides have proven to be a remarkably versatile scaffold in drug discovery. researchgate.net The sulfonamide moiety is a key feature in drugs with a wide array of biological activities, including:

Anticancer agents researchgate.netresearchgate.netpexacy.com

Antiviral compounds , including HIV protease inhibitors ajchem-b.comekb.egpexacy.com

Anti-inflammatory drugs , such as COX-2 inhibitors ekb.egderpharmachemica.com

Antidiabetic agents ajchem-b.comresearchgate.net

Anticonvulsants wikipedia.orgekb.eg

This therapeutic diversity stems from the ability of the sulfonamide group to act as a pharmacophore, capable of forming strong hydrogen bonds and interacting with various biological targets, most notably enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.govresearchgate.netcornell.edu Consequently, the synthesis and modification of sulfonamide-containing molecules remain a significant focus of research, aiming to develop new therapeutic agents with improved efficacy and novel mechanisms of action. ajchem-b.comresearchgate.net

Positioning of 1,3-Dimethoxypropane-2-sulfonamide within the Broader Class of Sulfonamide Compounds

This compound represents a departure from the classical aromatic sulfonamides that dominate the early history of sulfa drugs. Its structure is that of an acyclic, aliphatic sulfonamide. Instead of a rigid aniline or heterocyclic ring attached to the sulfur atom, it features a flexible 1,3-dimethoxypropane (B95874) backbone.

This structural difference is significant. While aromatic sulfonamides derive much of their activity from the electronic properties and rigid geometry of the aromatic ring system, aliphatic sulfonamides like this compound offer a different set of physicochemical properties. Its flexible carbon chain allows for greater conformational freedom, which can be advantageous when designing molecules to fit into specific binding pockets of proteins or other biological targets.

The presence of two ether (methoxy) groups contributes to its polarity and potential for hydrogen bonding, influencing its solubility and interaction with biological systems. It is not considered a "sulfa drug" in the traditional antibiotic sense but is rather a chemical building block or intermediate. Its value lies in its potential for use in the synthesis of more complex molecules, where the aliphatic sulfonamide core serves as a versatile scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1850963-17-5 bldpharm.com |

| Molecular Formula | C₅H₁₃NO₄S americanelements.com |

| Molecular Weight | 183.23 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| Structure | Acyclic, aliphatic sulfonamide |

| Appearance | Oil americanelements.com |

Academic Rationale for Investigating this compound Derivatives

The academic interest in a seemingly simple molecule like this compound is not for its direct therapeutic application, but for its role as a foundational structure in synthetic and medicinal chemistry. The rationale for investigating its derivatives is multifaceted and driven by the search for novel chemical entities with specific functions.

A Flexible Scaffold for Drug Design: In medicinal chemistry, rigid structures are often used to reduce the entropic penalty upon binding to a receptor. diva-portal.org However, flexible scaffolds like the 1,3-dimethoxypropane backbone offer the ability to explore a wider conformational space, which can be crucial for optimizing interactions with a biological target. Researchers synthesize derivatives of such acyclic sulfonamides to create novel inhibitors for enzymes. For instance, acyclic nucleoside sulfonamides have been developed as potent inhibitors of viral enzymes and as potential cytostatic agents. researchgate.netmdpi.com The this compound core provides a non-aromatic, flexible linker to which various pharmacologically active groups can be attached.

Probing Structure-Activity Relationships (SAR): By systematically modifying the this compound structure—for example, by replacing the methoxy (B1213986) groups or altering the substituents on the sulfonamide nitrogen—chemists can conduct detailed structure-activity relationship (SAR) studies. diva-portal.org These studies are fundamental to understanding how specific structural features influence a molecule's biological activity. The simplicity of the parent compound makes it an ideal starting point for such investigations, allowing researchers to clearly attribute changes in activity to specific chemical modifications.

Development of Novel Chemical Probes and Ligands: The sulfonamide group is a well-established pharmacophore found in inhibitors of various enzymes, including carbonic anhydrases and proteases. ekb.egresearchgate.net Synthesizing derivatives of this compound allows for the creation of novel chemical probes to study the function of these enzymes. The aliphatic backbone may confer different selectivity profiles compared to traditional aromatic sulfonamides, potentially leading to the discovery of inhibitors for new targets or isoforms.

Exploration in Materials Science: The investigation is not strictly limited to medicine. The structural components of this compound—ethers and sulfonamides—are also of interest in materials science. For example, modified ether molecules are being explored as advanced electrolytes for high-performance batteries due to their electrochemical stability and solvation properties. rsc.org While this specific compound may not be directly used, the study of its derivatives could provide insights into the design of new functional materials incorporating sulfonamide and ether moieties.

In essence, this compound serves as a versatile and strategic building block. Research into its derivatives is driven by the quest for novel molecules with tailored properties, whether for probing biological systems, developing new therapeutic agents, or creating advanced materials.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Sulfanilamide |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxypropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZCLYIEOHWEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Dimethoxypropane 2 Sulfonamide and Structural Analogs

Strategies for Carbon-Sulfur and Sulfur-Nitrogen Bond Formation in Sulfonamides

The construction of the sulfonamide moiety fundamentally relies on the formation of a stable bond between a sulfuryl group (SO₂) and a nitrogen atom, preceded or followed by the formation of a bond between the sulfur atom and a carbon-based fragment.

Conventional Amidation of Sulfonyl Chlorides with Amines

The most traditional and widely practiced method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netrsc.org This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net While effective and high-yielding, this classical approach has notable drawbacks. nih.govacs.org The primary limitation lies in the preparation of the requisite sulfonyl chloride precursors, which often requires harsh and hazardous reagents like chlorosulfonic acid and aggressive reaction conditions. researchgate.netrsc.orgthieme-connect.com These conditions are not always compatible with sensitive or complex molecular scaffolds. thieme-connect.com

The general reaction scheme is as follows: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

This method is a cornerstone of sulfonamide synthesis, and most simple sulfonamide drug intermediates are prepared this way. thieme-connect.com

Direct and Indirect Approaches in Sulfonamide Synthesis to Minimize Contamination

To overcome the limitations of conventional methods, direct and indirect synthetic strategies have been developed to enhance efficiency and minimize byproducts.

Direct Approaches: These methods aim to construct the sulfonamide linkage in a single step from readily available starting materials, thus streamlining the synthetic route and reducing waste. nih.gov A prominent example is the oxidative coupling of thiols and amines. nih.gov This strategy avoids the pre-functionalization step of creating a sulfonyl chloride, making it a more atom-economical process. nih.gov

| Approach | Description | Key Advantage | Starting Materials Example |

|---|---|---|---|

| Conventional | Two-step process involving synthesis of sulfonyl chloride followed by amidation. rsc.orgthieme-connect.com | Well-established and widely applicable. thieme-connect.com | Arenes, Thiols |

| Direct | Single-step synthesis, often via oxidative coupling. nih.gov | Streamlined process, reduced waste. nih.gov | Thiols, Amines |

| Indirect | Avoids isolation of reactive intermediates to ensure product purity. researchgate.net | Minimizes contamination, no purification needed. researchgate.net | Sulfonyl Chlorides, Amino Acids |

Utilization of Sulfinylamine Reagents in Primary Sulfonamide Synthesis

A significant innovation in the synthesis of primary sulfonamides (R-SO₂NH₂) involves the use of novel sulfinylamine reagents. nih.govnih.gov The reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) allows for the direct, one-step synthesis of primary sulfonamides from organometallic reagents. nih.govacs.orgnih.gov This method demonstrates broad applicability, reacting effectively with a variety of (hetero)aryl and alkyl Grignard and organolithium reagents to provide the desired products in good to excellent yields. nih.govacs.org

Similarly, a new N-silyl sulfinylamine reagent, TIPS-NSO, enables the rapid preparation of a wide range of primary sulfinamides from organometallic nucleophiles. acs.org These sulfinamides can then be further functionalized. acs.org This approach bypasses the need for traditional multi-step sequences or the use of malodorous thiol substrates. acs.orgacs.org

Sulfonylation Tactics Involving Organosulfur Precursors

Alternative strategies for sulfonamide synthesis move away from pre-formed sulfonyl chlorides and instead utilize other organosulfur precursors.

Thiols: The direct oxidative conversion of thiols into sulfonamides is an attractive, metal-free approach. thieme-connect.comnih.gov Reagents such as I₂O₅ can mediate the oxidative S-N coupling between aryl thiols and amines under mild conditions. thieme-connect.com This method avoids the use of metals and peroxides, offering a greener synthetic route. thieme-connect.com

Sulfinate Salts: Primary sulfonamides can be prepared from sulfinate salts by reacting them with an electrophilic nitrogen source. acs.org However, reagents like hydroxylamine-O-sulfonic acid (HOSA) carry an explosion risk, limiting the utility of this strategy. acs.org

Sulfur Dioxide Surrogates: Stable and easy-to-handle sulfur dioxide surrogates, such as potassium pyrosulfite (K₂S₂O₅) and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), have emerged as effective reagents. thieme-connect.comorganic-chemistry.org These compounds allow for the introduction of the sulfonyl group into molecules, which can then be converted to sulfonamides. thieme-connect.com A one-pot, three-component reaction using nitroarenes, (hetero)arylboronic acids, and K₂S₂O₅ provides a broad range of sulfonamides through sequential C-S and S-N bond formation without the need for a metal catalyst. organic-chemistry.orgresearchgate.netnih.gov

Contemporary Synthetic Innovations Applicable to 1,3-Dimethoxypropane-2-sulfonamide

Recent advances have focused on developing highly efficient, one-pot procedures that are amenable to creating diverse chemical libraries, including aliphatic sulfonamides structurally related to this compound.

One-Pot Synthesis Protocols from Carboxylic Acids and Amines via Decarboxylative Halosulfonylation

A groundbreaking strategy for sulfonamide synthesis merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. acs.orgnih.govnih.gov This one-pot method leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chloride intermediates in situ. acs.orgnih.gov These intermediates are then immediately aminated to form the corresponding sulfonamide without being isolated. acs.orgnih.gov

The process requires no prior functionalization of the native acid or amine and is applicable to a diverse set of aryl, heteroaryl, and aliphatic substrates. acs.orgnih.govprinceton.edu This protocol significantly alleviates a major limitation in sulfonamide preparation by using bench-stable and widely available carboxylic acids as starting materials. nih.gov The reaction tolerates a wide range of functional groups and provides efficient access to primary, secondary, and tertiary sulfonamides. acs.orgnih.gov

| Carboxylic Acid Substrate | Amine Partner | Product Type | Yield |

|---|---|---|---|

| Benzoic acid | Ammonia (B1221849) (surrogate) | Primary Sulfonamide | 63% |

| 4-Cyanobenzoic acid | Morpholine | Tertiary Sulfonamide | 85% |

| 4-(Trifluoromethyl)benzoic acid | Benzylamine | Secondary Sulfonamide | 75% |

| 3-Chlorobenzoic acid | Aniline (B41778) | Anilinic Sulfonamide | 78% |

| 2-Methylbenzoic acid | Morpholine | Tertiary Sulfonamide | 75% |

This decarboxylative strategy has also been extended to the synthesis of (hetero)aryl sulfonyl fluorides, which are valuable intermediates in chemical biology. nih.govnih.gov The mild nature of the LMCT decarboxylation allows for a highly efficient one-pot conversion, circumventing the need to handle highly reactive sulfonyl halide electrophiles. acs.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions for Sulfonamide Formation (e.g., Copper-Based Catalysis)

Transition metal catalysis has become an indispensable tool for the formation of sulfonamides, offering milder conditions and broader substrate scope compared to traditional methods that often rely on harsh reagents like chlorosulfonic acid. acs.org Copper-based catalysis, in particular, has seen significant development.

One prominent strategy is the direct, single-step synthesis of sulfonamides from aryl boronic acids, a sulfur dioxide source, and amines, facilitated by a Cu(II) catalyst. sioc-journal.cnnih.gov In this three-component system, the sulfur dioxide is often supplied by a stable surrogate reagent like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This method is notable for its tolerance of a wide variety of coupling partners, including heteroaryl and alkenyl boronic acids, as well as both cyclic and acyclic secondary amines. nih.gov

Mechanistically, copper-catalyzed reactions such as the Ullmann-type and Chan-Lam couplings are thought to proceed through high-valent Cu(III)-amido complex intermediates, which then undergo reductive elimination to form the desired N-aryl sulfonamide. nih.govresearchgate.net More recent innovations have combined copper catalysis with photoredox catalysis, enabling the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. nih.gov In this synergistic system, oxygen from the air can act as a catalyst, oxidizing a Cu(I) complex to facilitate the catalytic cycle. nih.gov

Palladium catalysis also offers powerful alternatives. For instance, Pd-catalyzed coupling of aryl iodides with DABSO can generate aryl ammonium (B1175870) sulfinates, which can be converted in a one-pot process to a range of sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. researchgate.net Another approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, providing a mild route to arylsulfonyl chlorides that are immediate precursors to sulfonamides. acs.org

The table below summarizes key features of various transition metal-catalyzed sulfonamide syntheses.

| Catalyst System | Reactants | Key Features |

| Cu(II) Acetate | Aryl Boronic Acids, DABSO, Amines | Direct, single-step, three-component synthesis. sioc-journal.cnnih.gov |

| Synergistic Photoredox and Copper | Aryl Radical Precursors, Amines, SO2 Source | Proceeds at room temperature; uses air as a catalyst. nih.gov |

| Palladium Catalyst | Aryl Halides, DABSO, Amines | One-pot conversion of aryl halides to sulfonamides. researchgate.net |

| Nickel Catalyst with Photosensitizer | Aryl Halides, Sulfonamides | Enables C-N bond formation via an energy-transfer mechanism. nih.gov |

Electrochemical Synthesis Methods for Sulfonamides

Electrochemical synthesis has emerged as a powerful and environmentally friendly "green" alternative for preparing sulfonamides, often avoiding the need for harsh chemical oxidants or metal catalysts. chemrxiv.orgdrexel.edu A prominent example is the direct, metal-free dehydrogenative synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. chemrxiv.orgnih.gov

This method utilizes the direct anodic oxidation of an aromatic compound to generate a radical cation intermediate. chemrxiv.org This intermediate is then attacked by an amidosulfinate nucleophile, which is formed in situ from the reaction of SO₂ and the amine. A key innovation in this process is that the amidosulfinate serves a dual role as both the reactant and the supporting electrolyte, eliminating the need for additional salts. chemrxiv.orgnih.gov The use of boron-doped diamond (BDD) electrodes has been shown to be effective for the selective formation of the sulfonamide products. chemrxiv.org

Another electrochemical approach involves the oxidative coupling of readily available thiols and amines. organic-chemistry.org This process is typically carried out in a flow cell and is believed to proceed through several key steps:

Anodic oxidation of the thiol to form a disulfide intermediate.

Electro-oxidation of the amine to generate an aminium radical.

Reaction of the aminium radical with the disulfide to form a sulfenamide (B3320178).

Two subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. drexel.edu

These electrochemical methods are atom-efficient and streamline synthesis by avoiding pre-functionalization of substrates, thus reducing chemical waste. drexel.edu

| Electrochemical Method | Starting Materials | Key Features & Conditions |

| Dehydrogenative Sulfonamidation | (Hetero)arenes, SO₂, Amines | Metal-free; amidosulfinate acts as reactant and electrolyte; Boron-doped diamond (BDD) electrodes. chemrxiv.orgnih.gov |

| Oxidative Coupling | Thiols, Amines | Oxidant- and catalyst-free; proceeds via aminium radical and sulfenamide intermediates; often performed in a flow cell. drexel.eduorganic-chemistry.org |

Ring Expansion and Cascade Reactions for Related Cyclic Sulfonamide Structures

Cyclic sulfonamides, also known as sultams, are important structural motifs in medicinal chemistry. acs.org Advanced synthetic strategies, including ring expansion and cascade reactions, provide efficient access to these structures, particularly challenging medium-sized (8- to 11-membered) rings. acs.org

One innovative strategy involves a conjugate addition/ring expansion (CARE) cascade sequence to prepare medium-sized and macrocyclic sulfonamides. This method can be initiated either by the reduction of a nitro group to an aniline, which then undergoes intramolecular conjugate addition, or by the direct conjugate addition of an external amine. Both pathways lead to a ring-expanded product in good to excellent yields without the need for protecting groups.

Electrochemistry has also been applied to synthesize complex cyclic sulfonamides. An electrooxidative radical cascade cyclization of 1,6-enynes with sulfonamides can produce bridged or fused ring systems containing 7- and 9-membered rings. acs.org The chemo- and regioselectivity of the radical addition to the alkyne or alkene moiety can be controlled by the substitution pattern of the starting enyne.

Copper catalysis can be employed for the intramolecular synthesis of cyclic sulfonamides. Olefinic primary sulfonamides can be converted to intermediate iminoiodinanes, which, in the presence of a copper(I) or copper(II) catalyst, undergo intramolecular nitrene delivery to form an aziridine. This intermediate can then be opened by various nucleophiles to yield substituted cyclic sulfonamides.

[3+2] Cycloaddition Reactions Involving Vinyl Sulfonates and Sulfonamides

[3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. Vinyl sulfonamides and related vinyl sulfonyl compounds serve as versatile partners in these transformations, leading to a variety of important scaffolds.

A metal-free [3+2] cycloaddition between substituted vinyl sulfonyl fluorides and partners like ethyl diazoacetate or azides allows for the rapid synthesis of pyrazole (B372694) and triazole cores, respectively. The reaction proceeds via a Michael addition followed by the elimination of sulfur dioxide (SO₂). Similarly, reactions between organic azides and various vinyl sulfones can afford 1,4-disubstituted 1,2,3-triazoles through an Eliminative Azide-Olefinic Cycloaddition (EAOC) pathway.

Vinyl sulfonamides themselves are excellent precursors for generating diverse sultam architectures. Their reactivity in [3+2] cycloadditions, alongside other transformations like Diels-Alder and Heck reactions, makes them valuable linchpins in diversity-oriented synthesis.

In a different application of [3+2] cycloaddition, the reaction of in situ generated arynes with vinyl sulfides provides benzannulated sulfonium (B1226848) ylides. These ylide intermediates can be trapped with electrophiles and undergo subsequent elimination to produce highly substituted alkenes with excellent stereoselectivity.

| Dipolarophile | 1,3-Dipole / Partner | Product | Key Features |

| Vinyl Sulfonyl Fluoride | Ethyl Diazoacetate | Pyrazole | Metal-free; proceeds via Michael addition and SO₂ elimination. |

| Vinyl Sulfonyl Fluoride | Azides | Triazole | Metal-free; chemoselective attack at the β-carbon. |

| Vinyl Sulfide | Aryne | Benzannulated Sulfonium Ylide | Leads to stereoselective synthesis of substituted alkenes. |

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure sulfonamides is of great importance in drug discovery, as different enantiomers can exhibit distinct pharmacological properties. nih.gov While direct stereoselective methods for this compound are not extensively documented, general strategies for synthesizing chiral sulfonamides can be applied to its derivatives. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or starting with enantiopure precursors.

Chiral Induction Strategies in Related Propane-Based Sulfonamide Syntheses

Achieving stereoselectivity in sulfonamide synthesis can be approached in several ways. One common method involves the use of chiral auxiliaries. For instance, naturally occurring and inexpensive (-)-quinine has been successfully employed as a chiral auxiliary for the asymmetric synthesis of sulfinamides, which are versatile precursors to other chiral sulfur compounds. nih.gov Sugar-derived alcohols like diacetone-d-glucose (B1670380) (DAG) and other chiral alcohols such as menthol (B31143) have also been used to prepare diastereomeric sulfinates, which can be separated and converted to enantiopure sulfoxides and other derivatives. researchgate.net

Catalytic asymmetric methods represent a more efficient approach. A cooperative catalysis system using Rh₂(OAc)₄ and a chiral phosphoric acid has been developed for the asymmetric three-component reaction of sulfonamides, diazo compounds, and imines. nih.gov This provides access to enantiomerically enriched sulfonamides bearing two adjacent chiral centers with high diastereoselectivity and enantioselectivity. nih.gov Chiral palladium catalysts have also been used to synthesize N-C axially chiral sulfonamides through reactions like Tsuji-Trost N-allylation.

Another strategy is to start from a chiral pool. For example, α-C-chiral primary sulfonamides can be synthesized with retention of stereochemical purity by treating α-chiral sulfinates (derived from chiral heterocyclic thioethers) with hydroxylamine (B1172632) sulfonate. Similarly, optically active sulfonamides have been prepared from chiral starting materials like (1S)-(+)-10-camphorsulfonamide, which is readily available from inexpensive precursors. organic-chemistry.org

| Strategy | Method | Example |

| Chiral Auxiliary | Use of a recoverable chiral molecule to direct stereochemistry. | (-)-Quinine used for asymmetric synthesis of sulfinamides. nih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Rh₂(OAc)₄ and a chiral phosphoric acid catalyze a three-component reaction to form chiral sulfonamides. nih.gov |

| Chiral Pool Synthesis | Starting with an enantiomerically pure natural product or derivative. | Synthesis from (1S)-(+)-10-camphorsulfonamide. organic-chemistry.org |

| Substrate Control | A chiral center already present in the substrate directs the stereochemistry of a new center. | Treatment of α-chiral sulfinates with hydroxylamine sulfonate to give α-C-chiral sulfonamides. |

Reagent Systems and Reaction Conditions in Sulfonamide Synthesis

The synthesis of sulfonamides employs a diverse array of reagents and reaction conditions, tailored to the specific synthetic strategy.

Traditional methods often involve the reaction of a sulfonyl chloride with an amine. The sulfonyl chlorides themselves can be prepared from thiols using an oxidant and a chlorine source, such as a combination of H₂O₂ and SOCl₂ or N-chlorosuccinimide (NCS) with tetrabutylammonium (B224687) chloride. researchgate.net

In modern transition-metal-catalyzed syntheses, a variety of reagents are used. Copper-catalyzed reactions frequently employ Cu(I) or Cu(II) salts like Cu(I) triflate (CuOTf) or Cu(II) triflate (Cu(OTf)₂). Palladium-catalyzed reactions often utilize palladium complexes in combination with specific ligands. acs.org A key reagent in many contemporary methods is a stable sulfur dioxide surrogate, with DABCO-bis(sulfur dioxide) (DABSO) being a popular choice due to its ease of handling compared to gaseous SO₂. researchgate.net Bases such as cesium carbonate (Cs₂CO₃) or triethylamine are commonly required. researchgate.net

Electrochemical methods are defined by their unique reaction conditions. They typically require an electrochemical cell with specific electrodes, such as a carbon anode and an iron cathode, or specialized materials like boron-doped diamond (BDD). chemrxiv.orgorganic-chemistry.org A supporting electrolyte is usually necessary, although in some cases the reactant itself can serve this function. chemrxiv.org Solvents are chosen to facilitate conductivity, with acetonitrile (B52724) (MeCN), often mixed with additives like hexafluoroisopropanol (HFIP), being a common choice. chemrxiv.org

Primary sulfonamide synthesis has also been advanced through the development of novel reagents. The use of sulfinylamine reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine allows for the direct synthesis of primary sulfonamides from Grignard or organolithium reagents.

Role of Sulfonyl Chlorides and Their Surrogates (e.g., DABSO)

The traditional and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukresearchgate.net For the synthesis of this compound, the key intermediate would be 1,3-dimethoxypropane-2-sulfonyl chloride. This intermediate, however, is not readily commercially available and would likely need to be synthesized. The synthesis of sulfonyl chlorides can be accomplished through various methods, including the oxidation of corresponding thiols. ucl.ac.uk

Given the potential challenges in synthesizing and handling the specific sulfonyl chloride, the use of sulfonyl chloride surrogates presents a more convenient and safer alternative. One such surrogate is the DABCO-bis(sulfur dioxide) complex, known as DABSO. organic-chemistry.orgafinitica.comacs.org DABSO is a bench-stable, colorless solid that serves as a practical substitute for gaseous sulfur dioxide. organic-chemistry.orgafinitica.comacs.org The synthesis of sulfonamides using DABSO typically involves the reaction of a Grignard reagent with DABSO to form a sulfinate, which is then converted in situ to the desired sulfonamide. organic-chemistry.orgafinitica.comacs.org

A proposed synthetic route to this compound using DABSO could involve the formation of a Grignard reagent from a suitable 1,3-dimethoxypropane (B95874) derivative, followed by reaction with DABSO and subsequent amination. This approach avoids the direct use of a potentially unstable sulfonyl chloride. organic-chemistry.orgafinitica.comacs.org

Table 1: Comparison of Sulfonylating Agents

| Reagent | Form | Handling | Advantages | Disadvantages |

| 1,3-Dimethoxypropane-2-sulfonyl chloride | Likely liquid/low melting solid | Moisture sensitive, potentially corrosive | Direct route | Not commercially available, may be unstable |

| DABSO | Crystalline solid | Bench-stable, easy to handle | Safe SO2 source, versatile | Requires multi-step, one-pot procedure |

Amines and Ammonia Equivalents in Sulfonylation

The final step in the synthesis of this compound involves the introduction of the amino group. This is typically achieved by reacting the corresponding sulfonyl chloride or an activated sulfinate with ammonia or an ammonia equivalent.

The classical approach utilizes ammonia directly. acs.org However, due to its gaseous nature and basicity, handling can be challenging. Therefore, various ammonia surrogates have been developed. These surrogates are reagents that can deliver the -NH2 group under specific reaction conditions. Examples of ammonia equivalents used in sulfonamide synthesis include:

Ammonium salts: Ammonium carbonate has been used as an ammonia equivalent in the synthesis of primary sulfonamides from thiols.

N-Sulfinylamines: Reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) have been developed for the direct synthesis of primary sulfonamides. acs.org

Silylated amines: N-silylamines can react with sulfonyl chlorides to produce sulfonamides, offering a method that can be performed in the absence of a solvent. nih.gov

Application of Organic and Inorganic Bases

The synthesis of sulfonamides from sulfonyl chlorides and amines generates one equivalent of hydrochloric acid (HCl), which must be neutralized for the reaction to proceed to completion. This is typically achieved by the addition of a base. The choice of base can impact the reaction rate and selectivity.

Inorganic Bases: Commonly used inorganic bases include sodium carbonate, potassium carbonate, and sodium hydroxide. mdpi.com These are cost-effective and efficient acid scavengers. For instance, a simple and eco-friendly method for sulfonamide synthesis utilizes water and sodium carbonate as the base and solvent system. mdpi.com

Organic Bases: Tertiary amines such as triethylamine and pyridine are frequently employed as organic bases. nih.govresearchgate.net They act as HCl scavengers and can also catalyze the reaction. The use of an organic base is often preferred when the reactants or products are sensitive to aqueous conditions.

The selection of the appropriate base for the synthesis of this compound would depend on the specific synthetic route chosen. If using a sulfonyl chloride in an organic solvent, an organic base like triethylamine would be a suitable choice.

Table 2: Common Bases in Sulfonamide Synthesis

| Base | Type | Common Solvents | Key Features |

| Sodium Carbonate | Inorganic | Water, Biphasic systems | Cost-effective, environmentally friendly |

| Triethylamine | Organic | Dichloromethane (B109758), Acetonitrile | Good solubility in organic solvents, acts as a catalyst |

| Pyridine | Organic | Dichloromethane, THF | Effective catalyst |

Solvent Effects and Green Chemistry Considerations in Synthesis

The choice of solvent can significantly influence the rate and outcome of a sulfonylation reaction. wikipedia.orgnih.gov The polarity of the solvent can affect the stabilization of intermediates and transition states. For example, polar solvents can increase the rate of SN1-type reactions by stabilizing carbocation intermediates. wikipedia.org In the context of sulfonamide synthesis, which often proceeds through an SN2-type mechanism at the sulfur center, the solvent can impact the nucleophilicity of the amine. wikipedia.orgnih.gov

From a green chemistry perspective, there is a growing emphasis on using environmentally benign solvents. Traditional solvents like dichloromethane are effective but pose environmental and health concerns. researchgate.net Recent research has focused on developing sulfonamide syntheses in greener solvents such as water, ethanol, or deep eutectic solvents (DESs). mdpi.comresearchgate.netresearchgate.net

For the synthesis of this compound, exploring green solvent systems would be a valuable endeavor. A procedure using water as the solvent and an inorganic base like sodium carbonate would align with the principles of green chemistry by reducing the reliance on volatile organic compounds. mdpi.com Furthermore, mechanochemical approaches, which involve solvent-free or low-solvent reactions, are emerging as sustainable alternatives for sulfonamide synthesis. rsc.org

Chemical Derivatization and Functionalization Strategies of 1,3 Dimethoxypropane 2 Sulfonamide

Modifications at the Sulfonamide Nitrogen Center

The nitrogen atom of the primary sulfonamide is a key site for derivatization due to its nucleophilicity and the acidic nature of its protons. Common modifications include N-alkylation, acylation, and arylation, which significantly alter the electronic and steric properties of the molecule.

The low reactivity of the sulfonamide group often necessitates specific catalytic systems to achieve efficient transformations. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A notable modern approach is the manganese-catalyzed N-alkylation that utilizes alcohols as the alkylating agents through a "borrowing hydrogen" mechanism. acs.org This method is efficient for a diverse range of aryl and alkyl sulfonamides, leading to mono-N-alkylation in excellent yields. acs.org This strategy avoids the use of traditional, often harsh, alkylating agents like alkyl halides. Comprehensive reviews highlight numerous methodologies for achieving mono-selective N-alkylation of primary sulfonamides, preventing undesired overalkylation. nih.gov

N-Acylation: Acylation of the sulfonamide nitrogen to form N-acylsulfonamides is a valuable transformation. These derivatives have specific physicochemical properties that make them of interest in medicinal chemistry. researchgate.net Due to the reduced nucleophilicity of the sulfonamide nitrogen compared to amines, acylation often requires catalytic activation. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have proven to be highly efficient catalysts for the acylation of sulfonamides using either carboxylic anhydrides or acyl chlorides. tandfonline.com Other methods employ N-acylbenzotriazoles in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. semanticscholar.org The table below summarizes various catalytic approaches for this transformation.

| Catalyst System | Acylating Agent | Conditions | Yield Range |

| Al(HSO₄)₃ / Zr(HSO₄)₄ | Acid Chlorides, Anhydrides | Room Temperature, Solvent-Free | High |

| Cu(OTf)₂ | Acid Chlorides, Anhydrides | Mild Conditions | Good to Excellent |

| NaH | N-Acylbenzotriazoles | N/A | 76-100% |

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a nitrogen-carbon bond between the sulfonamide and an aryl halide, providing access to a wide range of N-aryl sulfonamide derivatives.

Precise methylation of the sulfonamide nitrogen is particularly important for analytical applications. nih.gov N-methylation can modify a compound's polarity, volatility, and ionization efficiency, which can enhance its detection in techniques like gas chromatography-mass spectrometry (GC-MS) and electrospray ionization mass spectrometry (ES-MS). mdpi.comcofc.edu

The development of bio-inspired, sulfonium-based reagents, mimicking S-adenosylmethionine (SAM), allows for targeted methylation under mild conditions. nih.gov These reagents can transfer a methyl group to various nucleophilic sites, including the nitrogen of a sulfonamide. nih.gov Furthermore, the use of deuterated methylating agents (e.g., for d₃-methylation) is a powerful tool in medicinal chemistry and drug metabolism studies, as it allows for the use of the molecule as an internal standard or for tracking metabolic pathways. nih.gov

Transformations Involving the 1,3-Dimethoxypropane (B95874) Moiety

The 1,3-dimethoxypropane portion of the molecule presents distinct opportunities for chemical modification, primarily through cleavage of the ether bonds or functionalization of the C-H bonds on the propane (B168953) backbone.

Ethers are generally characterized by their high chemical stability and are unreactive towards many common reagents. wikipedia.orgopenstax.org However, the C-O ether bond can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), to form a good leaving group (an alcohol). libretexts.org

The subsequent step depends on the structure of the ether. For a compound like 1,3-dimethoxypropane-2-sulfonamide, which has primary alkyl groups attached to the ether oxygens, the cleavage is expected to follow a bimolecular nucleophilic substitution (Sₙ2) mechanism. openstax.orglibretexts.org In this pathway, a halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon atom, resulting in the formation of an alcohol and an alkyl halide. openstax.org Complete cleavage with excess acid would convert the resulting diol into a dihalide.

Unexpected cleavage of the ether bonds in 1,3-dimethoxypropane has also been observed under specific synthetic conditions, such as during a Grignard-Wurtz synthesis of a MgCl₂–donor adduct, highlighting that these bonds can be susceptible to cleavage under conditions other than strong acid. acs.org

The propane backbone consists of unactivated C(sp³)–H bonds, which are traditionally challenging to functionalize selectively. However, modern synthetic methods have enabled such transformations. The sulfonamide group can act as a directing group to facilitate the functionalization of remote C–H bonds. nih.gov

One powerful strategy involves photocatalysis to generate a sulfonamidyl radical from the N–H bond. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), abstracting a hydrogen atom from a carbon atom that is in the delta (δ) position. In the case of this compound, the hydrogens on C1 and C3 of the propane backbone are in the δ-position relative to the sulfonamide nitrogen. This process generates a C-centered radical on the backbone, which can then be trapped by various reagents to introduce new functional groups, such as aryl groups or others. nih.gov This site-selective functionalization provides a sophisticated method for elaborating the propane skeleton without disturbing the ether or sulfonamide moieties initially. nih.gov

Introduction of Linker Moieties for Advanced Chemical Constructs

The inherent functionalities of this compound make it a suitable platform for the introduction of linker moieties, enabling its incorporation into more complex systems like antibody-drug conjugates or for use in solid-phase synthesis. richmond.eduresearchgate.net The sulfonamide nitrogen is the primary handle for attaching such linkers.

One prominent example is the use of acylsulfonamides as "safety-catch" linkers in solid-phase synthesis. nih.gov In this approach, the sulfonamide is first attached to a solid support. The sulfonamide itself is stable to many reaction conditions. However, after N-alkylation (the "activation" step), the resulting N-alkyl-N-acylsulfonamide becomes significantly more labile and can be readily cleaved by nucleophiles to release the synthesized molecule from the solid support. nih.gov This strategy demonstrates how the sulfonamide group can be converted into a cleavable linker. richmond.edu The N-H bond of this compound could be acylated with a bifunctional molecule to create such a linker, which could then be used to immobilize the structure for further synthetic elaboration.

The table below outlines the key chemical transformations discussed.

| Molecular Moiety | Transformation Type | Key Reagents/Conditions | Resulting Structure |

| Sulfonamide Nitrogen | N-Alkylation | Mn-catalyst, Alcohols | N-Alkyl Sulfonamide |

| Sulfonamide Nitrogen | N-Acylation | Cu(OTf)₂, Acid Anhydrides | N-Acyl Sulfonamide |

| Sulfonamide Nitrogen | N-Methylation (Analytical) | Sulfonium-based reagents | N-Methyl Sulfonamide |

| Dimethoxypropane | Ether Cleavage | HBr or HI (strong acid) | Dihalopropane and/or Diol |

| Propane Backbone | C-H Functionalization | Photocatalysis, 1,5-HAT | Substituted Propane Backbone |

| Sulfonamide Nitrogen | Linker Attachment | Acylation/Alkylation | Acylsulfonamide or N-Alkylsulfonamide Linker |

Advanced Spectroscopic Characterization and Analytical Methodologies for 1,3 Dimethoxypropane 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectroscopy are the cornerstones of structural assignment for organic molecules like 1,3-dimethoxypropane-2-sulfonamide. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

Predicted ¹H NMR Data:

The proton NMR spectrum is anticipated to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the oxygen atoms, the methine proton at the C2 position, and the protons of the sulfonamide group. The integration of these signals would correspond to the number of protons in each unique environment.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.3 | Singlet | 6H |

| -CH₂- | ~3.5-3.7 | Multiplet | 4H |

| -CH- | ~3.8-4.0 | Multiplet | 1H |

| -SO₂NH₂ | ~5.0-7.0 | Broad Singlet | 2H |

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum is expected to display signals for the methoxy carbons, the methylene carbons, and the methine carbon at the C2 position. The chemical shifts are influenced by the electronegativity of the attached oxygen and sulfur atoms.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~59 |

| -CH₂- | ~70-75 |

| -CH- | ~55-60 |

It is important to note that these are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions. In the absence of experimental data, these predictions serve as a valuable guide for structural verification.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation

To further elucidate the structure of this compound and confirm the assignments from 1D NMR, two-dimensional (2D) NMR techniques are indispensable. These experiments provide information about the connectivity between atoms, which is crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, a COSY spectrum would show correlations between the methine proton at C2 and the adjacent methylene protons. It would also reveal couplings between the protons of the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of the target molecule would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. This is a powerful tool for unambiguous assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations from the methoxy protons to the methoxy carbons, and from the methylene protons to the methine carbon and vice versa.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular connectivity, allowing for a confident and complete structural assignment.

Computational Prediction of NMR Spectra for Structural Elucidation

In recent years, computational methods for predicting NMR spectra have become increasingly accurate and are now a valuable tool in structural elucidation. Various software packages can calculate the expected ¹H and ¹³C chemical shifts based on the proposed molecular structure. These predictions are often performed using density functional theory (DFT) or other quantum mechanical methods.

The process typically involves:

Generating a 3D model of the molecule.

Performing a conformational search to identify the most stable conformers.

Calculating the NMR shielding tensors for each atom in the stable conformers.

Averaging the shielding tensors based on the Boltzmann population of the conformers.

Converting the shielding tensors to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

By comparing the computationally predicted NMR spectra with the experimental data, chemists can gain confidence in their structural assignment or differentiate between possible isomers. For a molecule like this compound, where experimental data may be limited, computational prediction can be an especially powerful approach to confirm the proposed structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like sulfonamides. nih.govresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound (C₅H₁₃NO₄S, molecular weight: 183.23 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 184.24. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z ≈ 206.22) or potassium [M+K]⁺ (m/z ≈ 222.19), might also be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of these ions, which can be used to confirm the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. While the specific fragmentation pattern for this compound is not documented, sulfonamides, in general, exhibit characteristic fragmentation pathways, often involving the loss of SO₂ or cleavage of the S-N bond. researchgate.netdoi.org Analysis of these fragmentation patterns can provide valuable insights into the molecular structure.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotopic Analysis

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a specialized technique used to measure the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ³⁴S/³²S) in specific compounds within a sample. nih.gov This technique combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.

For a compound like this compound, GC-IRMS could be employed to determine its isotopic signature. The analysis of sulfur (δ³⁴S) and nitrogen (δ¹⁵N) isotopes can be particularly informative. nih.govnih.gov The isotopic ratios of these elements can sometimes provide clues about the synthetic pathway or the origin of the starting materials used to produce the compound.

The GC-IRMS analysis of sulfonamides often requires a derivatization step to make the compound more volatile and thermally stable for gas chromatography. nih.gov After separation on the GC column, the compound is combusted or pyrolyzed to convert the elements of interest into simple gases (e.g., CO₂, N₂, SO₂). These gases are then introduced into the isotope ratio mass spectrometer, where their isotopic ratios are measured with high precision. The resulting isotopic data can be used for a variety of applications, including source tracking and authentication of chemical compounds.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a pivotal technique for the characterization of this compound. This method provides detailed information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

The IR spectrum of this compound is characterized by the distinct absorption bands of its sulfonamide and ether functional groups. The sulfonamide group (-SO₂NH₂) gives rise to several prominent peaks. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed as strong absorptions in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. The N-H bond of the primary sulfonamide shows characteristic stretching vibrations, with asymmetric and symmetric modes appearing between 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively znaturforsch.com. Furthermore, the S-N stretching vibration can be identified in the 924–906 cm⁻¹ region znaturforsch.com.

The aliphatic ether groups (C-O-C) and the alkane backbone (C-H) also produce signature absorptions. The C-O stretching vibrations of the methoxy groups are expected to appear as strong bands in the region of 1150-1085 cm⁻¹. The C-H stretching vibrations of the propane (B168953) backbone and methyl groups are anticipated in the 2950-2850 cm⁻¹ range. While specific experimental spectra for this compound are not widely published, the expected absorption regions based on its constituent functional groups provide a reliable framework for its identification and structural confirmation.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (N-H) | Asymmetric Stretch | 3390 - 3323 | Medium-Strong |

| Sulfonamide (N-H) | Symmetric Stretch | 3279 - 3229 | Medium |

| Alkane (C-H) | Stretch | 2950 - 2850 | Medium-Strong |

| Sulfonamide (S=O) | Asymmetric Stretch | 1344 - 1317 | Strong |

| Sulfonamide (S=O) | Symmetric Stretch | 1187 - 1147 | Strong |

| Ether (C-O) | Stretch | 1150 - 1085 | Strong |

| Sulfonamide (S-N) | Stretch | 924 - 906 | Medium |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.gov. This technique allows for the elucidation of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure of this compound and revealing details about its conformation and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of related sulfonamide structures provides insight into the expected solid-state characteristics. The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal by analyzing the diffraction patterns produced when it is exposed to an X-ray beam nih.gov. Key parameters determined include the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal lattice.

In the solid state, sulfonamide compounds are known to form extensive networks of hydrogen bonds, which significantly influence their molecular packing. For primary sulfonamides like this compound, the N-H protons act as hydrogen bond donors, while the sulfonyl oxygen atoms and potentially the ether oxygen atoms act as acceptors. These interactions are crucial in stabilizing the crystal lattice. The conformation of the flexible dimethoxypropane backbone would also be fixed in the crystal, providing valuable information on the molecule's preferred spatial arrangement.

Table 2: General Parameters Determined by Single-Crystal X-ray Analysis

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Hydrogen Bonding | Identification of intermolecular hydrogen bond donors, acceptors, and geometries. |

| Molecular Conformation | The specific three-dimensional shape of the molecule in the solid state. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely applied in the pharmaceutical industry for the quality control and purity determination of synthesized compounds like this compound.

A typical HPLC method for a moderately polar compound such as this would involve reversed-phase chromatography. In this mode, a nonpolar stationary phase, commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727) mdpi.comsigmaaldrich.comthermofisher.comfujifilm.comscharlab.com. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of the main compound from any impurities or starting materials.

Detection is typically achieved using an ultraviolet (UV) detector, although sulfonamides lack a strong chromophore. Therefore, detection might be performed at a low wavelength (e.g., ~210 nm) or by employing a more universal detector like a mass spectrometer (LC-MS) for enhanced sensitivity and specificity researchgate.net. The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks in the chromatogram.

Table 3: Representative HPLC Conditions for Sulfonamide Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210-254 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample sigmaaldrich.com. It is an indispensable tool in the synthesis and purification of this compound.

For the analysis, a small amount of the compound, dissolved in a volatile solvent, is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the mobile phase or eluent. The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

Common mobile phases for separating sulfonamides on silica gel plates include mixtures of a relatively nonpolar solvent with a more polar solvent, such as chloroform-methanol or ethyl acetate-hexane scilit.com. After development, the separated spots are visualized. Since this compound is not colored, visualization can be achieved under UV light (if the plate contains a fluorescent indicator) or by staining with a suitable reagent, such as potassium permanganate, or fluorescamine (B152294) for primary sulfonamides usda.gov. The purity is assessed by the presence of a single spot, and the retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, serves as a characteristic identifier under specific conditions.

Table 4: Common TLC Systems for Sulfonamide Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method |

| Silica Gel G | Chloroform : Methanol (e.g., 9:1 v/v) | UV light (254 nm), Potassium Permanganate stain |

| Silica Gel G | Ethyl Acetate : Hexane (e.g., 1:1 v/v) | UV light (254 nm), p-Dimethylaminobenzaldehyde |

| Silica Gel G | Chloroform : tert-Butanol (80:20 v/v) | UV light (254 nm), Fluorescamine spray usda.gov |

| Silica Gel G | Acetone : Methanol (4:1 v/v) | UV light (254 nm), Iodine vapor |

Future Perspectives and Emerging Trends in 1,3 Dimethoxypropane 2 Sulfonamide Research

Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally responsible practices, a trend that directly impacts the synthesis of sulfonamides. rsc.orgsci-hub.se Future research on 1,3-dimethoxypropane-2-sulfonamide will undoubtedly prioritize the development of "green" synthetic methods. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key areas of exploration include:

Solvent-Free and Aqueous Synthesis: Traditional organic solvents are often toxic and contribute to environmental pollution. Researchers are exploring solvent-free reaction conditions or the use of water as a benign solvent. rsc.orgmdpi.com For instance, the synthesis of sulfonamides has been successfully demonstrated in water, often with the aid of a base like sodium carbonate to neutralize the hydrochloric acid byproduct. mdpi.com This approach not only reduces environmental impact but can also simplify product isolation. rsc.org

Mechanochemistry: This innovative technique involves conducting chemical reactions in the solid state by grinding or milling, eliminating the need for bulk solvents. rsc.org Mechanochemical methods have been shown to be efficient for sulfonamide synthesis, offering a significant reduction in waste and energy consumption. rsc.org The E-factor, a metric for assessing the environmental impact of a chemical process, is often dramatically lower for mechanochemical synthesis compared to traditional solution-based methods. rsc.org

Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. Future research will likely focus on developing novel catalysts for the synthesis of sulfonamides, including those based on earth-abundant and non-toxic metals. researchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical. rsc.orgresearchgate.net Designing a multicomponent reaction for the synthesis of this compound could streamline the process and reduce waste.

A comparative look at traditional versus green synthetic approaches for sulfonamides reveals the significant advantages of the latter:

| Feature | Traditional Synthesis | Green Synthesis |

| Solvent | Often toxic organic solvents | Water, deep eutectic solvents, or solvent-free |

| Byproducts | Can generate toxic waste like HCl | Aims for benign or recyclable byproducts |

| Energy Consumption | Often requires heating | Can proceed at room temperature or with mechanical energy |

| Atom Economy | Can be low | High, especially in multicomponent reactions |

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies are becoming indispensable. nih.gov These automated techniques allow for the rapid preparation and evaluation of large libraries of compounds.

Automated Flow Synthesis: Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is well-suited for automation. acs.org A fully automated flow-through system can be used to synthesize a library of sulfonamides with high purity and yield, minimizing the need for manual intervention and purification. acs.org

Parallel Synthesis: This approach involves the simultaneous synthesis of multiple compounds in a parallel fashion, often using robotic systems. nih.gov This allows for the rapid generation of a diverse set of analogs of this compound for screening.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS is used to rapidly assess their biological or chemical properties. frontiersin.orgnih.gov For example, HTS has been used to identify sulfonamide compounds that can act as plant immune-priming agents. frontiersin.orgdrugbank.comresearchgate.net Various assay formats, such as fluorescence polarization immunoassays, can be adapted for high-throughput screening of sulfonamides. bohrium.com

The integration of HTS and HTS can dramatically accelerate the research and development process for new sulfonamide-based molecules.

The Role of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.govscielo.br These computational tools can be applied to the study of this compound to predict its properties and guide the design of new, improved analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. researchgate.netnih.gov These models can be trained on existing data for sulfonamides to predict the activity of new, unsynthesized derivatives of this compound. researchgate.net

Predictive Modeling of Physicochemical Properties: AI and ML can be used to predict key properties such as solubility, pKa, and metabolic stability. acs.org For instance, deep learning models have been developed to predict the pKa of small molecules with high accuracy. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govmdpi.com By providing the model with the desired characteristics for a new drug or material based on the this compound scaffold, novel and potent compounds can be generated computationally before being synthesized in the lab.

Different machine learning models can be employed for these tasks, each with its own strengths:

| Machine Learning Model | Application in Sulfonamide Research |

| Random Forest | Predicting biological activity and identifying important molecular descriptors. nih.govresearchgate.net |

| Artificial Neural Networks (ANN) | Predicting sulfonamide-like molecules and their properties with high accuracy. researchgate.net |

| Support Vector Machines (SVM) | Classifying compounds and predicting their properties, often outperforming other methods. nih.gov |

Advancements in In Situ Spectroscopic Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and reactions of this compound can be achieved through the use of in situ spectroscopic techniques. nih.govacs.org These methods allow for the real-time monitoring of a chemical reaction as it happens, providing valuable insights that are not available from traditional offline analysis.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in the solid state, such as those carried out by mechanochemistry. researchgate.netbeilstein-journals.org In situ Raman spectroscopy can track the formation of products and intermediates, providing a detailed picture of the reaction progress. researchgate.net

NMR Spectroscopy: While traditionally an offline technique, advances in flow NMR and reaction monitoring probes allow for the real-time analysis of reactions in solution. This can provide detailed structural information about the species present in the reaction mixture at any given time.

Dielectric Spectroscopy: This less common technique measures the dielectric properties of a reaction mixture, which can change as the reaction progresses. nih.govacs.org It offers a non-destructive, in-line method for monitoring reaction kinetics. acs.org

Microwave Spectroscopy: This technique has shown potential for the real-time monitoring of the concentration of antimicrobials, including sulfonamides, in aqueous solutions. oatext.com

The data obtained from these in situ techniques can be used to optimize reaction conditions, identify reaction intermediates, and elucidate complex reaction mechanisms.

Exploring New Chemical Reactivity

The sulfonamide group and the propane (B168953) backbone of this compound offer multiple sites for further chemical modification, opening up avenues for creating a wide range of new molecules with diverse properties. wikipedia.org

Sulfonamide Motif Reactivity: While the sulfonamide group is generally considered stable, it can undergo various reactions. wikipedia.org For example, the nitrogen atom can be further functionalized. acs.org Recent research has also demonstrated the hydrolytic cleavage of sulfonamides catalyzed by materials like ceria, suggesting new degradation pathways and potential applications in catalysis. acs.org

Propane Backbone Functionalization: The propane backbone, while seemingly simple, can be a target for functionalization. ontosight.ai Techniques like radical thiol-ene coupling could potentially be used to modify the backbone of related polymers, suggesting that similar strategies might be adaptable for smaller molecules. researchgate.net The introduction of different functional groups onto the propane chain could significantly alter the molecule's physical and chemical properties. rsc.org

Novel Coupling Chemistries: The development of new cross-coupling reactions is a major focus in organic chemistry. researchgate.net Research into novel palladium-catalyzed N-arylation methods for sulfonamides has expanded the scope of accessible structures. acs.orgchemrxiv.org Exploring these and other new coupling reactions will be crucial for synthesizing a wider array of derivatives of this compound.

The exploration of these new reactivity modalities will be essential for unlocking the full potential of this compound and its derivatives in various scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Dimethoxypropane-2-sulfonamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using 3-Methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride as a precursor. Reacting this sulfonyl chloride with ammonia or primary/secondary amines under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C achieves sulfonamide formation. Stoichiometric control of the amine and rigorous exclusion of moisture are critical to avoid hydrolysis side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key signals include:

- ¹H NMR : Methoxy groups (δ 3.2–3.5 ppm), sulfonamide NH (δ 5.0–6.0 ppm, broad if unsubstituted).

- ¹³C NMR : Sulfonamide sulfur-linked carbons (δ 50–60 ppm), methoxy carbons (δ 55–60 ppm).

Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₅H₁₃NO₅S: calc. 212.0593). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the stability of this compound vary under acidic, basic, or aqueous conditions?

- Methodological Answer : The sulfonamide group is hydrolytically stable under neutral conditions but degrades in strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) at elevated temperatures (>60°C). Kinetic studies show pseudo-first-order degradation in 1M HCl (t₁/₂ ≈ 2 hours at 80°C). Stability testing should include accelerated aging (40°C/75% RH) with periodic HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or coupling reactions?

- Methodological Answer : The sulfonamide’s sulfur atom acts as a weak electrophile, enabling reactions with Grignard reagents or organometallics. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in refluxing THF. Computational DFT studies (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity .

Q. How can contradictory data on sulfonamide bioactivity or synthetic yields be resolved through experimental design?

- Methodological Answer : Contradictions often arise from impurities or unoptimized conditions. Design of Experiments (DoE) with variables like solvent polarity, temperature, and catalyst loading identifies optimal parameters. For bioactivity discrepancies, orthogonal assays (e.g., enzymatic inhibition + cellular viability) and LC-MS metabolite profiling clarify off-target effects .

Q. What computational strategies predict the solubility and partition coefficients (logP) of this compound derivatives?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using descriptors like polar surface area, H-bond donors/acceptors, and molar refractivity predict logP and solubility. Software tools (e.g., COSMO-RS, ACD/Percepta) validate predictions against experimental shake-flask or HPLC-derived data .

Q. How do steric and electronic effects of methoxy substituents influence the sulfonamide’s reactivity in multi-step syntheses?

- Methodological Answer : Methoxy groups at the 1- and 3-positions create steric hindrance, slowing nucleophilic attacks at the sulfur center. Hammett σ constants quantify electronic effects: methoxy’s electron-donating nature (+σ ≈ -0.27) reduces electrophilicity. Competitive kinetics (e.g., comparing reaction rates with/without methoxy groups) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.